4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 135980-47-1
VCID: VC21461023
InChI: InChI=1S/C19H11NO4/c21-17-14-5-1-3-11-4-2-6-15(16(11)14)18(22)20(17)13-9-7-12(8-10-13)19(23)24/h1-10H,(H,23,24)
SMILES: C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)C(=O)O
Molecular Formula: C19H11NO4
Molecular Weight: 317.3g/mol

4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid

CAS No.: 135980-47-1

Cat. No.: VC21461023

Molecular Formula: C19H11NO4

Molecular Weight: 317.3g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid - 135980-47-1

Specification

CAS No. 135980-47-1
Molecular Formula C19H11NO4
Molecular Weight 317.3g/mol
IUPAC Name 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid
Standard InChI InChI=1S/C19H11NO4/c21-17-14-5-1-3-11-4-2-6-15(16(11)14)18(22)20(17)13-9-7-12(8-10-13)19(23)24/h1-10H,(H,23,24)
Standard InChI Key ONCKFUWLVNQAFK-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)C(=O)O
Canonical SMILES C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)C(=O)O

Introduction

Chemical Identity and Basic Properties

Compound Identification

4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid is identified by several key parameters that distinguish it from other chemical compounds. It has a CAS registry number of 135980-47-1, which serves as its unique identifier in chemical databases . The compound is also known by several synonyms including 4-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)benzoic acid and Benzoic acid, 4-(1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl)-, all referring to the same chemical entity .

Molecular Characteristics

The molecular formula of the compound is C19H11NO4, corresponding to a molecular weight of 317.29 g/mol . This formula indicates the presence of 19 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms in each molecule of the compound. The structure consists of a naphthalimide core (benzo[de]isoquinoline-1,3-dione) with a benzoic acid group attached at the 2-position of the core.

PropertyValue
Chemical Name4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic Acid
CAS Number135980-47-1
Molecular FormulaC19H11NO4
Molecular Weight317.29 g/mol
Boiling Point614.7±47.0 °C (Predicted)
Density1.486±0.06 g/cm³ (Predicted)
pKa4.29±0.10 (Predicted)

Physical and Chemical Properties

Physical Properties

The physical properties of 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid have been largely determined through predictive models rather than direct experimental measurements. According to these predictions, the compound has an estimated boiling point of 614.7±47.0 °C, indicating its high thermal stability . This high boiling point is consistent with its complex molecular structure and the presence of multiple aromatic rings.

The density of the compound is predicted to be 1.486±0.06 g/cm³, which is typical for aromatic compounds containing carboxylic acid groups . This relatively high density can be attributed to the efficient packing of the planar aromatic rings in the solid state and the presence of intermolecular hydrogen bonding.

Chemical Properties

The acid-base properties of the compound are characterized by a predicted pKa value of 4.29±0.10, which is consistent with its carboxylic acid functionality . This pKa value indicates that the compound is a moderately strong acid, capable of donating protons in aqueous solutions at physiological pH. The acidity of the carboxylic group makes it suitable for various chemical transformations and derivatizations.

Based on structural analysis, the compound likely exhibits characteristic reactions of both carboxylic acids and imides. The carboxylic acid group can undergo esterification, amidation, and salt formation reactions. The imide functionality in the naphthalimide core is relatively stable but can participate in hydrolysis under harsh conditions.

Structural Characteristics

Crystal Packing and Intermolecular Interactions

In the crystal structure of the related ethyl ester, molecules are connected via weak intermolecular C-H⋯O hydrogen bonds, forming a two-dimensional network . It is reasonable to predict that 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid would form even stronger hydrogen bonding networks due to the presence of the carboxylic acid group, which is a better hydrogen bond donor and acceptor than the ester group.

Synthesis Methods

Synthetic Routes

One potential synthetic route can be inferred from the preparation of ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate, which was synthesized by reducing the Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate . Following this approach, 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid could be obtained by subsequent hydrolysis of the ethyl ester.

Alternative Synthetic Approaches

Alternative synthetic approaches can be derived from the methods used to prepare other naphthalimide derivatives described in the search results. For instance, the synthesis of sulfamoyl benzoic acid analogues with the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl core structure provides valuable procedural information .

One such approach involves the reaction of 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione with appropriate reagents to introduce the desired functionality . Adapting this method, 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid could potentially be synthesized by reacting a suitable benzo[de]isoquinoline-1,3-dione precursor with a 4-aminobenzoic acid derivative under appropriate conditions.

Applications and Biological Activity

Related Biological Activities

Compounds structurally related to 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid have demonstrated interesting biological activities. For example, sulfamoyl benzoic acid analogues containing the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl moiety have been investigated as agonists for lysophosphatidic acid (LPA) receptors .

One such compound, 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, has shown remarkable potency with an EC50 value in the picomolar range (EC50 = 5.06 × 10-3 ± 3.73 × 10-3 nM) . This suggests that 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid and its derivatives might possess significant biological activities that warrant further investigation.

SupplierProduct NumberPackagingPrice (as of 2021)
AK Scientific3060CD500mg$289

Structure-Activity Relationships

Core Structure Significance

The 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl core structure present in 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid appears to be significant for biological activity, as evidenced by studies on related compounds. This naphthalimide core provides a rigid, planar scaffold that can influence the spatial arrangement of functional groups and their interactions with biological targets.

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